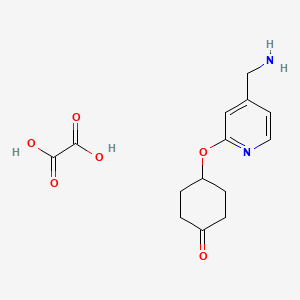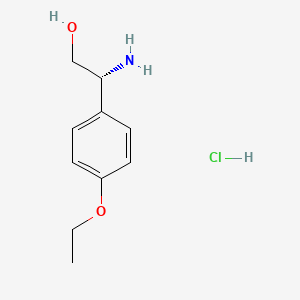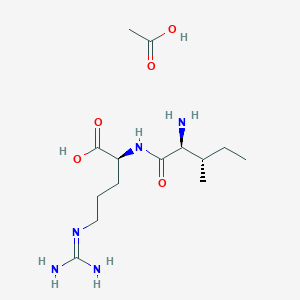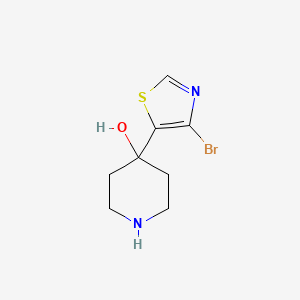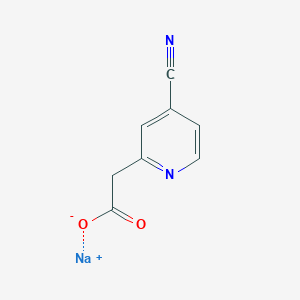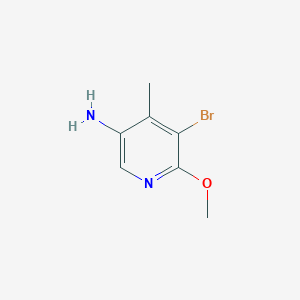
Bisoprolol impurity X
Übersicht
Beschreibung
Bisoprolol impurity X is a degradation product of Bisoprolol, a beta blocker used for the treatment of high blood pressure . This impurity is considered a principal thermal degradation impurity identified in bisoprolol film-coated tablets . The structure of this impurity was elucidated as phosphomonoester of bisoprolol, having a relative molecular mass of 406 .
Synthesis Analysis
During the synthesis and scale-up of Bisoprolol, several related compounds are generated . A facile preparative access to the chemical synthesis of five related compounds of Bisoprolol has been disclosed . These synthetic methodologies will be useful in the future for the synthesis of other related compounds and analogues of Bisoprolol .Molecular Structure Analysis
The structure of the target impurity was confirmed by detailed structural characterization using NMR spectroscopy . The structure was elucidated as phosphomonoester of bisoprolol .Chemical Reactions Analysis
The degradation product has been observed in the stress thermal degradation study of the drug product . Using HPLC/DAD/ESI-MS method, a tentative structure was assigned .Wissenschaftliche Forschungsanwendungen
Antihypertensive Drugs
Bisoprolol and its derivatives, including N-acetyl bisoprolol and N-formyl bisoprolol, belong to the beta-blocker class of antihypertensive drugs . These compounds were synthesized using acetylation and formylation reactions, and their potential as antihypertensive drugs was evaluated using in silico methods . The interaction between the bisoprolol derivatives and various receptors associated with hypertension was assessed .
Extemporaneous Formulation
Bisoprolol Impurity X has been used in the development of a patient-friendly oral liquid extemporaneous formulation . This formulation was prepared using various suspending agents, and its in vitro dissolution was examined . A comprehensive accelerated stability study was carried out to evaluate the adequate beyond-use date of the most optimized extemporaneous formulation .
Bioavailability Studies
The bioavailability of the most optimized extemporaneous formulation of Bisoprolol Impurity X was studied using a group of eight healthy volunteers . The pharmacokinetic parameters of bisoprolol were estimated, and the selected formulation was found to be bioequivalent to the commercial tablet in terms of the rate and extent of absorption .
Stability Studies
The stability of Bisoprolol Impurity X in the selected extemporaneous formulation was studied over a 6-month period . At least 98% of the initial concentration of bisoprolol remained throughout the study period in the selected suspension regardless of the storage conditions .
Reference Standard
Bisoprolol Impurity X is used as a reference standard in laboratory tests as specifically prescribed in the British Pharmacopoeia .
Maillard Reaction Studies
N-formylated bisoprolol was found in samples stored for 6 months under accelerated conditions . This finding suggests that Bisoprolol Impurity X may undergo the Maillard reaction in certain conditions .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO5/c1-15(2)20(14-21)11-18(22)13-25-19-7-5-17(6-8-19)12-23-9-10-24-16(3)4/h5-8,14-16,18,22H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMWMPSNKDLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylformamide | |
CAS RN |
1447715-45-8 | |
| Record name | N-Formyl bisoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-FORMYL BISOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WLN846DNT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Formyl bisoprolol interact with its target, and what are the potential downstream effects?
A1: The research paper focuses on in silico studies and primarily investigates the binding affinity of N-Formyl bisoprolol to various receptors implicated in hypertension, including the beta-1 adrenergic receptor (β1AR) []. The study demonstrates that N-Formyl bisoprolol exhibits a higher binding energy (-7.63 kcal mol−1) to the β1AR (PDB ID: 4BVN) compared to bisoprolol itself (-6.74 kcal mol−1) []. This suggests a potentially stronger interaction with this receptor.
Q2: What is known about the stability of N-Formyl bisoprolol?
A2: The research primarily focuses on in silico analysis and doesn't provide experimental data on the stability of N-Formyl bisoprolol under various conditions []. Further research is needed to determine its stability profile, which is crucial for understanding its potential as a drug candidate. This would involve studying its degradation pathways, shelf life, and potential for formulation into stable dosage forms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)


